5-Oxo-1,3-oxathiolane-4-carboxylic acid
Description
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Structure
3D Structure
Properties
CAS No. |
96905-93-0 |
|---|---|
Molecular Formula |
C4H4O4S |
Molecular Weight |
148.14 g/mol |
IUPAC Name |
5-oxo-1,3-oxathiolane-4-carboxylic acid |
InChI |
InChI=1S/C4H4O4S/c5-3(6)2-4(7)8-1-9-2/h2H,1H2,(H,5,6) |
InChI Key |
TWVSQMZICJIAMH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(=O)C(S1)C(=O)O |
Origin of Product |
United States |
Contextual Significance of 1,3 Oxathiolane Ring Systems in Heterocyclic Chemistry
The 1,3-oxathiolane (B1218472) ring is a five-membered heterocyclic system containing one oxygen and one sulfur atom at positions 1 and 3, respectively. This scaffold has garnered substantial attention from organic and pharmaceutical chemists due to its presence in numerous pharmacologically important molecules. nih.govbeilstein-journals.org The most prominent examples are the nucleoside reverse transcriptase inhibitors (NRTIs) Lamivudine (B182088) (3TC) and Emtricitabine (B123318) (FTC), which are essential components in multidrug therapies for treating HIV and chronic hepatitis B. nih.govnih.gov
In these antiviral agents, the 1,3-oxathiolane ring serves as a bioisosteric replacement for the furanose sugar ring found in natural nucleosides. nih.govbeilstein-journals.org This modification is crucial to their mechanism of action; after in vivo phosphorylation, these drug analogues compete with natural deoxynucleotides for incorporation into viral DNA. nih.gov Because they lack the 3'-hydroxy group necessary for forming the next phosphodiester bond, they act as chain terminators, halting viral replication. beilstein-journals.org The success of these drugs has cemented the 1,3-oxathiolane core as an important "privileged scaffold" in medicinal chemistry, stimulating extensive research into its synthesis and derivatization.
Historical Development and Emerging Research Areas of Oxathiolane Carboxylic Acids
While the fundamental 1,3-oxathiolane (B1218472) ring structure has been known for a considerable time, its application in medicinal chemistry surged in the late 1980s. A pivotal moment was the first synthesis of an oxathiolane nucleoside in 1989 by Belleau and co-workers. nih.govbeilstein-journals.org This discovery paved the way for the development of Lamivudine (B182088) and Emtricitabine (B123318) and sparked decades of research into the synthesis of oxathiolane-based compounds. nih.govacs.org
A key focus of this research has been the development of efficient, stereoselective, and cost-effective synthetic routes to the chiral oxathiolane core. nih.gov Carboxylic acids and their derivatives, such as esters, are central to many of these synthetic strategies. For instance, some routes involve the oxidation of an intermediate aldehyde to form a carboxylic acid, which is then subjected to further transformations like esterification and decarboxylation to yield the desired oxathiolane intermediate. nih.gov
Emerging research continues to refine these syntheses, with a strong emphasis on sustainability and efficiency. Innovations include:
Supply-Centered Synthesis : Developing routes from inexpensive, widely available commodity chemicals like chloroacetic acid, thioglycolic acid, and vinyl acetate (B1210297) to reduce the manufacturing cost of high-volume drugs like Lamivudine. nih.govacs.orgchemrxiv.org
Enzymatic and Asymmetric Synthesis : Utilizing enzymes and chiral auxiliaries to achieve high stereoselectivity, which is critical as often only one stereoisomer of a drug is biologically active while others can be inactive or toxic. nih.gov
Novel Cyclization Strategies : Exploring new chemical reactions, such as those involving sulfenyl chlorides, to construct the oxathiolane ring from acyclic precursors. nih.govnih.gov
In these advanced synthetic schemes, oxathiolane carboxylic acids often serve as crucial building blocks or intermediates, providing a functional handle for constructing more complex molecular architectures.
Structural Basis and Research Relevance of the 5 Oxo 1,3 Oxathiolane 4 Carboxylic Acid Moiety
Cyclization Reactions for 1,3-Oxathiolane Ring Formation
The formation of the heterocyclic 1,3-oxathiolane core is the cornerstone of synthesizing the target compound. Various cyclization strategies have been developed to achieve this, starting from different types of precursors.
A direct and fundamental approach to forming the 1,3-oxathiolane ring involves the condensation of a thioacid with a carbonyl compound. This reaction typically proceeds via the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule. nih.gov
One documented synthesis involves the reaction between a protected glycolic aldehyde and 2-mercaptoacetic acid, which are refluxed in toluene (B28343). This process leads to the formation of a 1,3-oxathiolane lactone structure, which is a derivative of the target compound. nih.gov The use of Brønsted or Lewis acid catalysts is common in such reactions to facilitate the condensation and subsequent cyclization. organic-chemistry.org
Table 1: Example of Condensation Reaction for 1,3-Oxathiolane Lactone Synthesis
| Reactant 1 | Reactant 2 | Solvent | Condition | Product Type |
|---|
A refined strategy for constructing the 2,5-substituted 1,3-oxathiolane ring employs glyoxylate (B1226380) derivatives and mercaptoacetaldehyde (B1617137) analogs. A notable example is the cyclocondensation reaction between anhydrous 4-nitrobenzyl glyoxylate and mercaptoacetaldehyde diethyl acetal. nih.gov This reaction, conducted at reflux in toluene, yields a 5-ethoxy-1,3-oxathiolane derivative, which serves as a precursor to the desired structure after further functional group manipulation. nih.gov The majority of commercial syntheses for related drug intermediates utilize the condensation of L-menthol glyoxylate with 1,4-dithiane-2,5-diol (B140307), a dimer of mercaptoacetaldehyde. nih.govacs.org
A versatile and innovative platform for creating the oxathiolane framework from acyclic precursors is based on sulfenyl chloride chemistry. nih.govacs.org This approach avoids the direct condensation of two separate heterocyclic precursors and instead builds the ring sequentially.
A developed route begins with the esterification of thioglycolic acid. nih.govnih.gov The resulting thiol ester is then halogenated with a reagent like sulfuryl chloride to generate a sulfenyl chloride intermediate. nih.govnih.gov This reactive intermediate is then reacted with an olefin, such as vinyl acetate (B1210297), to form a crucial sulfur-carbon bond via regioselective 1,2-insertion. nih.govchemrxiv.org The presence of excess sulfuryl chloride can also induce α-chlorination of the ester. nih.govnih.gov The final step involves the cyclization of this dichlorinated intermediate in water to form the 1,3-oxathiolane ring. nih.govnih.gov This method is advantageous as it utilizes low-cost, high-volume starting materials like chloroacetic acid, sodium thiosulfate, and vinyl acetate. nih.govacs.org
Table 2: Key Steps in Sulfenyl Chloride-Based Oxathiolane Synthesis
| Step | Starting Materials | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Esterification | Thioglycolic acid, L-menthol | Toluene (for water removal) | L-menthyl thioglycolate | nih.gov |
| 2. Halogenation | L-menthyl thioglycolate | Sulfuryl chloride | Sulfenyl chloride intermediate | nih.govnih.gov |
| 3. C-S Bond Formation | Sulfenyl chloride, Vinyl acetate | - | Dichlorinated intermediate | nih.govnih.gov |
Achieving the correct stereochemistry is paramount, especially when synthesizing intermediates for chiral drugs. Several strategies are employed to control the stereochemical outcome of the ring closure.
One prominent method involves the use of a chiral auxiliary. For instance, L-menthol can be used to form an ester with a glyoxylate derivative. nih.gov This introduces a chiral center that directs the stereochemical outcome of the subsequent cyclization, often driven to completion by the selective crystallization of a single diastereomer in a process known as a dynamic kinetic resolution. nih.gov
Enzymatic methods have also been investigated to resolve racemic oxathiolane intermediates. In one approach, a racemic oxathiolane propionate (B1217596) derivative is subjected to resolution using Mucor miehei lipase (B570770), which selectively acts on one enantiomer, allowing for the separation of the desired enantioenriched precursor. nih.gov
Functional Group Interconversions on the Oxathiolane Ring
Once the core 1,3-oxathiolane ring is formed, subsequent reactions are often necessary to modify its functional groups to arrive at the final target molecule.
The carboxylic acid group at the 4-position of the ring is a key handle for further derivatization, most commonly through esterification. The Fischer esterification is a classic and widely applicable method, wherein the carboxylic acid is treated with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to form the corresponding ester and water. masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction toward the product side. masterorganicchemistry.com
In the context of precursor synthesis, esterification can also be a critical early step. For example, in the sulfenyl chloride route, thioglycolic acid is first esterified with L-menthol. nih.govchemrxiv.org This transformation is typically conducted in a solvent like toluene to facilitate the removal of water and drive the reaction to completion, achieving high yields. nih.gov
Transformations at the 5-Position (e.g., Hydroxylation, Halogenation)
Modifications at the 5-position of the oxathiolane ring are critical for introducing diverse functionalities. Key transformations include halogenation of precursor molecules, which facilitates the crucial cyclization step.
Halogenation: A versatile platform for constructing the oxathiolane framework involves sulfenyl chloride chemistry, which utilizes halogenation as a key step. nih.gov In one innovative route, a thiol ester precursor is halogenated using sulfuryl chloride. nih.govacs.org This reaction not only forms a sulfenyl chloride but also results in chlorination at the α-position of the ester in the presence of excess sulfuryl chloride. nih.govacs.org The resulting dichlorinated intermediate is then cyclized in water to generate the target oxathiolane ring system. nih.gov This strategy proved effective in the synthesis of intermediates for antiviral drugs like Lamivudine (B182088) and Emtricitabine (B123318). nih.govacs.org
Hydroxylation and Related Reductions: While direct hydroxylation at the 5-oxo position is less commonly detailed, the reduction of the 5-oxo (lactone) group to a 5-hydroxy (lactol) functionality is a pivotal transformation. For instance, 2-(tert-butyldiphenylsilyloxy)methyl-5-oxo-1,3-oxathiolane can be treated with a diisobutylaluminium hydride (DIBAL) solution at low temperatures (e.g., -78 °C). nih.gov This reduction yields a 5-hydroxy intermediate, which can then be acylated to produce derivatives like 2-(tert-butyldiphenylsilyloxy)methyl-5-acetoxy-1,3-oxathiolane, demonstrating a pathway from the 5-oxo to a 5-hydroxy derivative. nih.gov
Derivatization of the 4-Position
The carboxylic acid group at the 4-position is a prime site for derivatization to create a variety of esters, amides, and other functional groups, which can be crucial for subsequent synthetic steps or for modulating the biological activity of the final compound.
Standard organic chemistry techniques are employed for these transformations. The carboxylic acid can be converted into an acyl chloride or activated with coupling agents to facilitate reactions with nucleophiles. For example, esterification can be carried out to produce methyl or ethyl esters, which may serve as protecting groups or intermediates for further reactions. researchgate.net Oxidative decarboxylation of the carboxylic acid at position 4, using reagents like lead tetraacetate, can be employed to furnish a 5-acetoxy-1,3-oxathiolane derivative, effectively replacing the carboxyl group with an acetate. nih.gov Furthermore, direct amide coupling methodologies, such as those using silane-based reagents, represent an efficient and waste-minimizing approach for converting the carboxylic acid into a wide range of amides under mild conditions. themjalab.com
Innovative Synthetic Approaches and Green Chemistry Considerations
Recent research has focused on developing more efficient, cost-effective, and environmentally benign methods for synthesizing oxathiolane derivatives, driven by the large-scale demand for pharmaceuticals derived from these intermediates. nih.govacs.org
Development of Economically Viable and Scalable Syntheses
A significant innovation is the development of a "supply-centered synthesis" approach, which intentionally designs a synthetic route based on low-cost, widely available starting materials. nih.gov This strategy was successfully applied to an oxathiolane intermediate used in manufacturing Lamivudine and Emtricitabine, which are produced on a scale of over 1000 metric tons per year. nih.govacs.org
This economically driven route bypasses more complex starting materials in favor of basic chemicals. nih.gov The process has been demonstrated on a gram scale, indicating its potential for large-scale industrial application. nih.govnih.gov The key to this approach is the use of sulfenyl chloride chemistry to construct the oxathiolane framework from acyclic precursors. nih.govacs.org
| Starting Materials | Key Reagents | Key Transformation | Significance | Reference |
|---|---|---|---|---|
| Chloroacetic acid, Sodium thiosulfate, Vinyl acetate | Sulfuryl chloride, Water, Acetonitrile | Sulfenyl chloride formation, α-halogenation, and aqueous cyclization | Utilizes low-cost, high-volume starting materials for a scalable synthesis. | nih.govacs.org |
| Thioglycolic acid, L-Menthol | Sulfuryl chloride, Vinyl acetate | Stereocontrolled synthesis via a chiral auxiliary | An established method for controlling stereochemistry in the oxathiolane ring. | nih.gov |
Exploration of Alternative Reagents and Reaction Conditions
The quest for greener and more efficient synthetic processes has led to the exploration of new reagents and reaction conditions. nih.gov A notable shift has been the move away from traditional condensation reactions, such as those using 1,4-dithiane-2,5-diol, towards more streamlined methods like the sulfenyl chloride approach. nih.govacs.org
Key areas of innovation include:
Alternative Reagents: The use of sulfuryl chloride for simultaneous sulfenyl chloride formation and α-chlorination is a prime example of reagent innovation that simplifies the synthetic sequence. nih.gov For the cyclocondensation step in forming related 1,3-oxathiolan-5-ones, dicyclohexylcarbodiimide (B1669883) (DCC) has been used as an efficient dehydrating and cyclizing agent. jocpr.com
Greener Solvents: A major advancement is the use of water as the solvent for the critical ring-closing step to form the oxathiolane. nih.gov This significantly reduces the reliance on volatile organic solvents, aligning with the principles of green chemistry. nih.govsci-hub.se
Optimized Reaction Conditions: During the development of the aqueous cyclization, it was discovered that controlling the pH is crucial. The highest yields were achieved when the reaction was maintained between pH 3 and pH 4, demonstrating the importance of optimizing reaction parameters for efficiency. acs.org The principles of green chemistry encourage the use of catalysis, including non-corrosive and recoverable solid acid catalysts, to improve energy efficiency and reduce waste from neutralization steps. semanticscholar.org
Chiral Auxiliaries and Their Role in Diastereoselective Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org In the context of this compound synthesis, chiral auxiliaries can be attached to one of the starting materials to direct the formation of a specific diastereomer. This approach relies on the steric and electronic properties of the auxiliary to create a chiral environment that favors the formation of one stereoisomer over the other. researchgate.net
One notable example involves the use of L-menthol as a chiral auxiliary. nih.gov In the synthesis of lamivudine, a nucleoside analogue containing a 1,3-oxathiolane ring, an L-menthyl moiety is connected to an enantiomerically pure oxathiolane-based lactol. nih.gov This setup is crucial for producing the desired stereochemistry in the final product. The β-selectivity is believed to arise from the formation of an oxonium ion, which is stabilized through anchimeric assistance from the L-menthyl ester function. nih.gov
Another class of widely used chiral auxiliaries are oxazolidinones. sigmaaldrich.com These can be prepared from amino acids or amino alcohols and have been successfully applied in various stereoselective transformations, including aldol (B89426) reactions and alkylations. While not specifically detailed for this compound in the provided context, their versatility suggests potential applicability. The substituents on the oxazolidinone ring direct the stereochemical course of reactions at the α-position of a tethered carbonyl group.
Sulfur-containing chiral auxiliaries, derived from amino acids, have also demonstrated significant potential in asymmetric synthesis. scielo.org.mx These auxiliaries have been employed in acetate aldol reactions, Michael additions, and the resolution of racemic mixtures. scielo.org.mx Their utility in the synthesis of complex, biologically active molecules highlights their potential for controlling stereochemistry in 1,3-oxathiolane systems.
The general principle of using a chiral auxiliary involves several key steps: covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create the desired stereocenter(s), and subsequent removal of the auxiliary to yield the enantiomerically enriched product, with the auxiliary ideally being recoverable for reuse. wikipedia.org
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Precursor/Source | Typical Applications |
| L-Menthol | Natural product | Diastereoselective reactions, synthesis of lamivudine. nih.gov |
| Oxazolidinones | Amino acids, amino alcohols | Aldol reactions, alkylations, Diels-Alder reactions. |
| Pseudoephedrine | Natural product | Asymmetric alkylation for synthesis of optically active carboxylic acids. nih.gov |
| Camphorsultam | Camphor | Alkylations, aldol reactions, Diels-Alder reactions. researchgate.net |
| Sulfur-based auxiliaries | Amino acids | Acetate aldol reactions, Michael additions, resolution of racemic mixtures. scielo.org.mx |
Dynamic Kinetic Resolution Techniques for Stereochemical Purity
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thus offering a theoretical yield of 100%. princeton.eduwikipedia.org This technique combines a kinetic resolution process with in-situ racemization of the slower-reacting enantiomer. princeton.edu For DKR to be effective, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. princeton.edu
In the synthesis of 1,3-oxathiolane derivatives, DKR has been successfully implemented. A key example is the synthesis of an optically pure hydroxyoxathiolane, a crucial intermediate for the antiviral drugs lamivudine (3TC) and emtricitabine (FTC). nih.gov This industrial process utilizes an L-menthyl ester to control the stereochemical outcome. The DKR is driven to completion by the selective crystallization of a single isomer from the solution. nih.govresearchgate.net
Organocatalysis has also emerged as a valuable tool for DKR processes. Chiral bifunctional (thio)urea and squaramide catalysts, for instance, can promote DKR through hydrogen-bonding interactions with the substrates. nih.govnih.gov These catalysts have been applied to a variety of asymmetric reactions, demonstrating the broad applicability of this strategy. nih.govnih.gov
Table 2: Key Parameters for an Efficient Dynamic Kinetic Resolution
| Parameter | Description |
| Irreversibility | The kinetic resolution step should be irreversible to maintain high enantioselectivity. princeton.edu |
| Enantiomeric Ratio (E) | The ratio of the reaction rates of the two enantiomers (kR/kS) should be high, ideally greater than 20. princeton.edu |
| Racemization Rate (kinv) | The rate of racemization should be at least equal to or greater than the reaction rate of the faster-reacting enantiomer (kR). princeton.edu |
| Absence of Side Reactions | Spontaneous reactions involving the substrate enantiomers or racemization of the product should be minimal or absent. princeton.edu |
Enzymatic Resolution Methods for Enantioselective Separation
Enzymatic resolution has become a widely adopted method for the enantioselective separation of chiral compounds, including intermediates for this compound. nih.gov This approach leverages the high stereoselectivity of enzymes, such as lipases and esterases, to catalyze reactions on one enantiomer of a racemic mixture at a much higher rate than the other. nih.govnih.gov These methods are often favored for their mild reaction conditions, high efficiency, and environmental friendliness. nih.gov
A prominent example is the use of lipases in the synthesis of enantiopure 1,3-oxathiolane derivatives. For instance, Candida antarctica lipase B (CAL-B) has been utilized in the asymmetric synthesis of 1,3-oxathiolan-5-ones through a dynamic covalent kinetic resolution strategy. nih.govresearchgate.net This process involves the formation of a dynamic hemithioacetal followed by an intramolecular, lipase-catalyzed lactonization, yielding products with good conversion and moderate to good enantiomeric excess. researchgate.net
Another lipase, from Trichosporon laibachii, has been employed in a one-pot cyclization-acetylation reaction in organic media to produce highly enantiomerically pure chiral 1,3-oxathiolane intermediates. researchgate.net Similarly, Mucor miehei lipase has been used for the resolution of an oxathiolane propionate derivative, providing the desired (-)-enantiomer as the unreacted substrate. nih.gov The enantiomerically enriched precursor is then used to synthesize the pure nucleoside analogue. nih.gov
The choice of enzyme and reaction conditions, including the solvent, can significantly influence the stereoselectivity of the resolution. nih.gov For example, solvent-dependent stereoselectivity has been observed in the enzyme-catalyzed dynamic kinetic resolution of 1,3-oxathiolane derivatives under biphasic conditions using different organic solvents with a phosphate (B84403) buffer. nih.gov
Table 3: Enzymes Used in the Resolution of 1,3-Oxathiolane Derivatives
| Enzyme | Source | Application | Reference |
| Candida antarctica lipase B (CAL-B) | Fungus | Dynamic covalent kinetic resolution of 1,3-oxathiolan-5-ones. | nih.govresearchgate.net |
| Trichosporon laibachii lipase | Fungus | One-pot cyclization-acetylation for enantiopure 1,3-oxathiolane intermediates. | researchgate.net |
| Mucor miehei lipase | Fungus | Resolution of oxathiolane propionate derivatives. | nih.gov |
| Pseudomonas fluorescens lipase | Bacterium | Resolution of an acetoxy sulfide (B99878) intermediate. | nih.gov |
| Pig liver esterase (PLE) | Animal | Separation of 5-fluoro-substituted 1,3-oxathiolane nucleoside enantiomers. | nih.gov |
Stereochemical Elucidation and Assignment Methodologies
Once a chiral this compound derivative has been synthesized, it is essential to determine its absolute and relative stereochemistry. A variety of analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. By analyzing the coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect, NOE), the spatial arrangement of atoms within the molecule can be deduced. nih.govnih.gov For 3-oxo-1,3-oxathiolane derivatives, ¹H NMR spectroscopy, in conjunction with molecular modeling, has been used to characterize the conformations and isomeric ratios of these compounds. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. nih.govlookchem.com By using a chiral stationary phase, the two enantiomers of a compound can be resolved into separate peaks, and the ratio of their peak areas provides a measure of the enantiomeric purity.
X-ray Crystallography provides an unambiguous determination of the absolute configuration of a crystalline compound. unimore.it By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of all atoms in space. unimore.it This method was used to establish the absolute configuration of a chiral 1,3-dithiolane (B1216140) derivative, which then served as a reference for related compounds. unimore.it
The Cahn-Ingold-Prelog (CIP) priority rules are a systematic method for assigning the absolute configuration (R or S) to a stereocenter. masterorganicchemistry.comyoutube.com This involves assigning priorities to the four substituents attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer, and the direction of the remaining three groups (from highest to lowest priority) determines the R or S designation. masterorganicchemistry.com
Table 4: Methods for Stereochemical Elucidation
| Method | Information Provided |
| NMR Spectroscopy (e.g., NOE) | Relative stereochemistry, conformational analysis. nih.govnih.gov |
| Chiral HPLC | Enantiomeric excess (ee), separation of enantiomers. nih.govlookchem.com |
| X-ray Crystallography | Absolute configuration of crystalline compounds. unimore.it |
| Cahn-Ingold-Prelog (CIP) Rules | Assignment of absolute configuration (R/S) to stereocenters. masterorganicchemistry.comyoutube.com |
Reaction Chemistry and Mechanistic Investigations of 5 Oxo 1,3 Oxathiolane 4 Carboxylic Acid
Ring Opening and Ring Expansion Reactions
The 1,3-oxathiolan-5-one (B1253419) ring is susceptible to reactions that lead to the cleavage of the heterocyclic system. The inherent ring strain and the presence of two heteroatoms facilitate these transformations. Studies on substituted 1,3-oxathiolan-5-ones, such as 2-methyl-2-phenyl-1,3-oxathiolan-5-one, have shown that the ring can be opened by various reagents, including hydrazines, amines, and other nucleophiles, leading to the formation of diverse acyclic and new heterocyclic systems. researchgate.net The reaction pathway often involves the initial nucleophilic attack at the electrophilic carbonyl carbon of the thiolactone. researchgate.net
For instance, the reaction of a 1,3-oxathiolan-5-one derivative with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolidinone derivatives, demonstrating a comprehensive transformation involving ring opening and subsequent re-cyclization. researchgate.net
While specific studies on the ring expansion of 5-oxo-1,3-oxathiolane-4-carboxylic acid are not extensively detailed, ring expansion is a known reaction pathway for 1,3-oxathiolanes in general, often catalyzed and leading to larger, medium-sized sulfur-containing heterocycles. researchgate.net Such reactions provide a valuable synthetic route to ring systems that are otherwise challenging to construct. researchgate.net
Nucleophilic and Electrophilic Reactivity of the Oxathiolane System
The reactivity of the this compound system is characterized by distinct electrophilic and nucleophilic centers.
Electrophilic Character: The carbonyl carbon (C5) of the thiolactone moiety is a primary electrophilic site. It is susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of other carboxylic acid derivatives like esters and acid chlorides. libretexts.org The attack initiates a nucleophilic acyl substitution, which can result in the ring opening of the oxathiolane system. The process is often catalyzed by acids, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Character: The carboxylate anion, formed by the deprotonation of the carboxylic acid group, is a potent nucleophile. It can attack various electrophiles. For example, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), the carboxylate can be activated to react with amines to form amides. libretexts.org This reaction proceeds by the carboxylate adding to the DCC, forming a reactive intermediate that is then susceptible to nucleophilic attack by an amine. libretexts.org
Research on related 1,3-oxathiolan-5-one structures has demonstrated their versatile chemical reactivity with various reagents such as hydroxyaldehydes, ketones, and α,β-unsaturated carbonyl compounds, yielding a variety of fused and ring-opened heterocyclic systems. researchgate.net
Hydrolysis and Solvolysis Pathways of the Ester and Lactone Moieties
The this compound contains a thiolactone, which is a cyclic thioester. This moiety is susceptible to hydrolysis, a reaction of significant mechanistic interest. The hydrolysis of thiolactones, such as homocysteine thiolactone, has been shown to be pH-dependent. nih.gov At physiological pH, these rings can open to form the corresponding mercaptocarboxylic acid. nih.gov For example, at pH 7.4, homocysteine thiolactone readily hydrolyzes to homocysteine. nih.gov
The mechanism for the base-catalyzed hydrolysis of esters and lactones typically proceeds via a bimolecular acyl-oxygen fission (BAC2 mechanism). This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the leaving group. A similar pathway is expected for the thiolactone in this compound.
Aminolysis of thiolactones has also been studied in detail, with kinetics supporting a mechanism where the rate-determining step is the formation of a zwitterionic tetrahedral intermediate after the nucleophilic attack by the amine. nih.gov The reaction is typically first-order with respect to the amine concentration. nih.gov
Table 1: Factors Influencing Thiolactone Hydrolysis and Aminolysis
| Factor | Observation | Implication for this compound |
| pH | Hydrolysis of homocysteine thiolactone is pH-dependent. nih.gov | The stability and rate of ring opening of the thiolactone moiety will be significantly influenced by the pH of the medium. |
| Nucleophile pKa | For aminolysis of homocysteine thiolactone, maximal reactivity at pH 7.4 is seen with primary amines having a pKa of 7.7. nih.gov | The rate of reaction with various nucleophiles will depend on their basicity and steric factors. |
| Mechanism | Aminolysis proceeds via a rate-determining formation of a tetrahedral intermediate. nih.gov | Mechanistic studies would likely reveal a similar intermediate in reactions with nucleophiles like amines or water. |
Decarboxylation Reactions of the Carboxylic Acid Group
The structure of this compound is analogous to that of a β-keto acid, where the thiolactone carbonyl group is in the β-position relative to the carboxylic acid. β-Keto acids are known to undergo facile decarboxylation upon heating. quora.com
The mechanism for this reaction proceeds through a cyclic, six-membered transition state. quora.commasterorganicchemistry.com The carboxylic acid proton forms a hydrogen bond with the β-carbonyl oxygen. Upon heating, a concerted reaction occurs: the proton is transferred to the carbonyl oxygen, the C-C bond between the carboxyl group and the α-carbon breaks to release carbon dioxide, and an enol intermediate is formed. quora.commasterorganicchemistry.com This enol then tautomerizes to the more stable keto form.
The rate of decarboxylation can be influenced by several factors:
Solvents: Protic solvents can disrupt the internal hydrogen bonding necessary for the cyclic transition state, potentially slowing the reaction. masterorganicchemistry.com
Catalysis: Metal atoms on the surface of metal oxide catalysts can act as electrophilic centers, activating the carbonyl group and facilitating decarboxylation. acs.org
Electronic Effects: Theoretical studies on β-keto acids show that the activation barrier for decarboxylation is significantly lower for the carboxylate anion compared to the neutral acid. nih.gov
In the context of synthesis, oxidative decarboxylation has been employed as a key step in preparing certain 1,3-oxathiolane (B1218472) intermediates from their corresponding carboxylic acid precursors. nih.gov
Reaction Kinetics and Thermodynamic Studies of Key Transformations
Kinetic and thermodynamic studies provide quantitative insight into the reaction mechanisms of this compound. While specific data for this exact compound is limited, studies on analogous structures offer valuable benchmarks.
Reaction Kinetics: The kinetics of the basic hydrolysis of γ-thiolactones have been investigated, providing rate constants that help quantify the reactivity of the thiolactone ring. acs.orgacs.org Similarly, kinetic analyses of the aminolysis of homocysteine thiolactone have determined the Brønsted coefficient (βnuc) to be 0.66, which describes the sensitivity of the reaction rate to the nucleophilicity of the attacking amine. nih.gov Such studies indicate that the formation of the tetrahedral intermediate is the rate-limiting step. nih.gov
Table 2: Illustrative Kinetic Data from Analogous Systems
| Reaction | Compound/System | Kinetic Parameter | Value/Observation |
| Aminolysis | Homocysteine Thiolactone | Brønsted coefficient (βnuc) | 0.66 nih.gov |
| Hydrolysis | Homocysteine Thiolactone | Rate Dependence | pH-dependent nih.gov |
| Decarboxylation | Alkyl Substituted β-Keto Acids | Rate Dependence | Rate constant correlates with the increasing length of the Cα–C(OOH) bond. acs.org |
Thermodynamic Studies: Thermodynamic investigations, particularly through computational chemistry, have elucidated the energetics of key transformations. For the decarboxylation of β-keto acids, theoretical studies have calculated the activation barriers. For instance, the decarboxylation of formylacetic acid has a calculated activation barrier of 28.6 kcal/mol, which drops to 20.6 kcal/mol for its corresponding anion. nih.gov These calculations support the observation that decarboxylation is more facile for the carboxylate species. The reaction proceeds through a stable cyclic transition structure where the proton is almost fully transferred from the acid to the keto group. nih.gov
Table 3: Calculated Activation Barriers for Decarboxylation of β-Keto Acids
| Compound | Activation Barrier (kcal/mol) | Method |
| Formylacetic Acid | 28.6 | MP4SDTQ/6-31G//MP2/6-31G nih.gov |
| Formylacetate Anion | 20.6 | MP4SDTQ/6-31+G//MP2/6-31+G nih.gov |
| Malonic Acid | 33.2 | MP4SDTQ/6-31G//MP2/6-31G nih.gov |
| α,α-dimethylacetoacetic acid | 26.7 | MP4SDTQ/6-31G//MP2/6-31G nih.gov |
These kinetic and thermodynamic principles derived from closely related structures provide a robust framework for understanding and predicting the chemical behavior of this compound.
Advanced Spectroscopic and Structural Characterization of 5 Oxo 1,3 Oxathiolane 4 Carboxylic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation and configuration of 5-Oxo-1,3-oxathiolane-4-carboxylic acid and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy help in elucidating through-space interactions and stereochemical relationships.
The 1,3-oxathiolane (B1218472) ring can adopt various conformations, with the half-chair and envelope forms being the most common. The relative stereochemistry of substituents on the ring significantly influences the preferred conformation. In the case of this compound, the substituents at the C4 and C5 positions play a critical role in determining the ring's pucker and the orientation of the carboxylic acid group.
Key Research Findings:
The structural characterization of various 1,3-oxathiolane derivatives has been successfully carried out using ¹H NMR spectroscopy and molecular modeling. nih.gov
For some 1,3-oxathiolane analogs, the molecule exists as a mixture of different conformations in solution, and the ratio of these conformers can be determined from the experimental coupling constants. nih.gov
NMR analysis, including chemical shifts, J-couplings, and NOEs, provides valuable information on the experimental conformational preference of free ligands in solution.
| Proton | Typical Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) | Information Gained |
| H-2 | 4.5 - 5.5 | ²J ≈ 6-8 | Position adjacent to two heteroatoms |
| H-4 | 3.5 - 4.5 | ³J(H4-H5) ≈ 4-10 | Stereochemistry and ring conformation |
| H-5 | 3.0 - 4.0 | ³J(H4-H5) ≈ 4-10 | Stereochemistry and ring conformation |
| COOH | 10.0 - 13.0 | - | Presence of carboxylic acid proton |
Table 1: Representative ¹H NMR data for the 1,3-oxathiolane ring system.
| Carbon | Typical Chemical Shift Range (ppm) | Information Gained |
| C-2 | 70 - 90 | Carbon between two heteroatoms |
| C-4 | 40 - 60 | Carbon bearing the carboxylic acid group |
| C-5 | 170 - 180 | Carbonyl carbon of the thiolactone |
| COOH | 170 - 185 | Carboxylic acid carbonyl carbon |
Table 2: Representative ¹³C NMR data for the this compound skeleton.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within this compound. These techniques are complementary and offer a comprehensive vibrational profile of the molecule.
FTIR Spectroscopy:
FTIR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and thiolactone moieties.
O-H Stretch: A broad absorption band is anticipated in the region of 3500-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. spectroscopyonline.com
C=O Stretches: Two distinct carbonyl stretching bands are expected. The thiolactone carbonyl (C=O) typically absorbs at a higher frequency (around 1750-1780 cm⁻¹) compared to the carboxylic acid carbonyl, which appears in the range of 1700-1730 cm⁻¹. spectroscopyonline.com The exact positions can be influenced by hydrogen bonding and the electronic effects of the sulfur atom.
C-O Stretch: The C-O stretching vibration of the carboxylic acid is expected to appear in the 1320-1210 cm⁻¹ region. spectroscopyonline.com
C-S Stretch: The C-S stretching vibration is generally weak and appears in the 700-600 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide complementary information to FTIR.
S-C-O Ring Vibrations: The skeletal vibrations of the oxathiolane ring will be observable in the Raman spectrum.
C=O Stretches: The carbonyl stretching vibrations are also Raman active and can help confirm the assignments made from the FTIR spectrum.
| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3500-2500 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1730 | 1700-1730 |
| Thiolactone | C=O stretch | 1750-1780 | 1750-1780 |
| Carboxylic Acid | C-O stretch | 1320-1210 | Moderate |
| Oxathiolane Ring | C-S stretch | 700-600 (weak) | 700-600 |
Table 3: Characteristic vibrational frequencies for this compound.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for such analyses.
The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted:
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids. libretexts.org
Loss of COOH: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the entire carboxylic acid moiety (45 Da). libretexts.org
Ring Cleavage: The oxathiolane ring can undergo fragmentation, leading to the loss of fragments such as CO, S, or CH₂S. The presence of the thiolactone functionality influences the ring-opening patterns.
McLafferty Rearrangement: While less common for this specific structure, related compounds with longer alkyl chains could exhibit this rearrangement.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.
Predicted Fragmentation of this compound:
| Fragmentation Pathway | Neutral Loss (Da) | Resulting Fragment Ion (m/z) |
| Loss of water | 18 | [M-H₂O]⁺ |
| Loss of carbon monoxide | 28 | [M-CO]⁺ |
| Loss of carbon dioxide | 44 | [M-CO₂]⁺ |
| Loss of carboxyl radical | 45 | [M-COOH]⁺ |
| Loss of thioformaldehyde | 46 | [M-CH₂S]⁺ |
Table 4: Potential fragmentation pathways for this compound in mass spectrometry.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound, this technique can unambiguously establish the spatial arrangement of atoms, including the conformation of the oxathiolane ring and the relative orientation of the substituents.
A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This provides highly accurate bond lengths, bond angles, and torsion angles.
Key Information from X-ray Crystallography:
Absolute Configuration: For chiral compounds, X-ray crystallography can determine the absolute configuration (R or S) at each stereocenter, which is crucial for understanding its biological activity.
Ring Conformation: The precise conformation of the 1,3-oxathiolane ring (e.g., envelope, half-chair) in the solid state can be elucidated. nih.gov
Intermolecular Interactions: The crystal packing reveals information about intermolecular interactions such as hydrogen bonding, which can influence the physical properties of the compound. For this compound, hydrogen bonding involving the carboxylic acid group is expected to be a dominant feature in the crystal lattice.
While no specific crystal structure for this compound is readily available in the searched literature, data from analogous heterocyclic compounds provide a framework for what to expect. For instance, the crystal structures of related 1,3-oxathiolane derivatives have been reported, confirming their molecular structures and stereochemistry. core.ac.ukunimore.it
| Parameter | Typical Value | Significance |
| C-S bond length | 1.80 - 1.85 Å | Standard single bond length |
| C-O bond length (ring) | 1.40 - 1.45 Å | Standard single bond length |
| C=O bond length | 1.18 - 1.22 Å | Typical double bond length |
| Ring pucker parameters | Varies | Describes the conformation of the five-membered ring |
| Hydrogen bond distances | O-H···O ≈ 2.5 - 2.8 Å | Indicates strong intermolecular interactions |
Table 5: Expected crystallographic parameters for this compound based on related structures.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for studying chiral molecules. These methods are particularly useful for determining the enantiomeric purity and investigating the stereochemical features of this compound.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. The sign and magnitude of the Cotton effects in the CD spectrum can be related to the absolute configuration of the stereocenters. The chromophores in this compound, namely the thiolactone carbonyl and the carboxylic acid carbonyl, are expected to give rise to distinct CD signals.
Optical Rotatory Dispersion (ORD) Spectroscopy:
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is also characteristic of a chiral molecule and can be used to determine the absolute configuration and to assess enantiomeric purity.
Applications:
Enantiomeric Purity: Both CD and ORD can be used to determine the enantiomeric excess (ee) of a sample by comparing its spectrum to that of the pure enantiomer.
Conformational Studies: Changes in the CD or ORD spectrum with solvent or temperature can provide information about conformational equilibria in solution.
Absolute Configuration: By comparing the experimental CD or ORD spectrum with spectra predicted by quantum chemical calculations, it is often possible to assign the absolute configuration of a new chiral compound.
While specific CD and ORD data for this compound were not found in the initial search, the principles of these techniques are well-established for the analysis of chiral carboxylic acids and lactones.
| Technique | Measurement | Information Obtained |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Absolute configuration, enantiomeric purity, conformational analysis |
| Optical Rotatory Dispersion (ORD) | Rotation of plane-polarized light vs. wavelength | Absolute configuration, enantiomeric purity |
Table 6: Overview of chiroptical spectroscopy techniques for the analysis of this compound.
Computational and Theoretical Investigations of 5 Oxo 1,3 Oxathiolane 4 Carboxylic Acid
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are routinely employed to determine the optimized molecular geometry, electronic properties, and reactivity descriptors of organic compounds.
For 5-Oxo-1,3-oxathiolane-4-carboxylic acid, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict key structural parameters. dntb.gov.uaresearchgate.net The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. mdpi.com The oxathiolane ring is expected to adopt a non-planar, puckered conformation to minimize steric strain.
Electronic structure analysis through DFT provides insights into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, define the molecule's frontier molecular orbitals. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Further analyses derived from DFT calculations include:
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. nih.gov Red-colored regions indicate electron-rich areas (nucleophilic sites), such as around the oxygen atoms of the carbonyl and carboxyl groups, while blue regions indicate electron-poor areas (electrophilic sites). nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and interactions between orbitals. bohrium.com It provides information on charge transfer and delocalization of electron density, which helps in understanding the stability of the molecule arising from hyperconjugative interactions. researchgate.net
Table 1: Example of Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical data typical of DFT B3LYP/6-311++G(d,p) calculations for illustrative purposes.
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O (lactone) | 1.21 | |
| C=O (acid) | 1.22 | |
| C-S | 1.85 | |
| C-O (ring) | 1.45 | |
| C-C | 1.53 | |
| **Bond Angles (°) ** | ||
| O-C-S (ring) | 105.0 | |
| C-S-C (ring) | 95.0 | |
| C-C=O (lactone) | 125.0 | |
| **Dihedral Angles (°) ** | ||
| H-O-C=O (acid) | ~0 (syn) | |
| C-C-S-C | 25.0 |
Conformational Analysis and Energy Minimization Studies
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound involves identifying all possible spatial arrangements (conformers) and determining their relative stabilities.
Key conformational features of this molecule include:
Ring Puckering: The five-membered oxathiolane ring is not planar. It can exist in various puckered conformations, such as envelope or twist forms, to alleviate torsional strain. Computational methods can map the potential energy surface (PES) to locate the most stable ring conformers. bohrium.com
Carboxylic Acid Orientation: The carboxylic acid group has a rotational barrier around the C-C bond. Furthermore, the hydroxyl proton can be oriented in a syn or anti position relative to the carbonyl group. It is widely held that the syn conformation, where the O=C–O–H dihedral angle is near 0°, is significantly more stable due to factors like intramolecular hydrogen bonding, especially in the gas phase. nih.gov However, in solution, explicit solvent interactions can stabilize the anti conformation, potentially allowing for a conformational equilibrium. nih.gov
Energy minimization studies, often performed as part of DFT calculations, identify the geometry corresponding to the lowest energy (the global minimum) on the potential energy surface. researchgate.net This provides the most probable structure of the molecule under a given set of conditions.
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm the structure of a synthesized compound and assign specific spectral features to molecular vibrations or electronic transitions.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. scielo.org.za These calculations help in assigning the absorption bands observed in experimental FT-IR spectra to specific vibrational modes, such as the characteristic C=O stretching vibrations of the lactone and carboxylic acid groups, C-S stretching, and O-H stretching. chemrxiv.org Calculated frequencies are often scaled by a factor to better match experimental values. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. bohrium.comscielo.org.za These theoretical values, when compared to experimental data, are invaluable for structural elucidation and confirming the presence of specific functional groups and their chemical environments. mdpi.com
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra by predicting the energies of electronic transitions from the ground state to various excited states. mdpi.combiointerfaceresearch.com This analysis provides the maximum absorption wavelengths (λmax) and helps to understand the electronic structure and chromophores within the molecule. bohrium.com
Table 2: Example of Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical data typical of DFT calculations for illustrative purposes.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 3450 |
| C=O Stretch | Carboxylic Acid | 1750 |
| C=O Stretch | Lactone | 1780 |
| C-O Stretch | Ether/Ester | 1150 |
| C-S Stretch | Thioether | 700 |
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of chemical reactions is crucial for optimizing synthesis and developing new chemical transformations. Computational modeling can map out the entire reaction pathway for the formation of this compound. A plausible synthetic route involves the condensation of thioglycolic acid with a glyoxylic acid derivative. nih.govresearchgate.net
Reaction pathway modeling involves:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms are used to locate these saddle points on the potential energy surface.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate.
For instance, in the formation of the oxathiolane ring, a proposed mechanism might involve the initial nucleophilic attack of the sulfur atom of thioglycolic acid on the aldehyde carbon of glyoxylic acid, followed by an intramolecular cyclization and dehydration. nih.govacs.org Computational analysis of the transition states for each step can identify the rate-determining step and provide insights into how catalysts or changes in reaction conditions might influence the outcome. jmchemsci.com
Quantitative Structure-Activity Relationship (QSAR) Theoretical Models
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govopenbioinformaticsjournal.com While a QSAR study requires a dataset of multiple compounds, the principles can be described for derivatives of this compound.
The development of a QSAR model typically involves these steps:
Data Set Preparation: A series of derivatives of the parent molecule would be synthesized and tested for a specific biological activity (e.g., antiviral, antibacterial).
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. openbioinformaticsjournal.comnih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. pharmacophorejournal.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. jmchemsci.com
For a series of this compound derivatives, a QSAR model could be developed to predict their efficacy as, for example, enzyme inhibitors. The resulting model would highlight which structural features (e.g., the presence of a bulky group at a certain position, or specific electronic properties) are crucial for enhancing activity, thereby guiding the design of new, more potent compounds. jmchemsci.comnih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Description |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes charge distribution and electronic reactivity |
| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule |
| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule |
| Topological | Wiener Index, Kier & Hall Indices | Numerical values derived from the graph representation of the molecule |
| 3D Descriptors | Solvent Accessible Surface Area | Describes the three-dimensional properties of the molecule |
Transformation to Nucleoside Analogs and Other Biologically Relevant Derivatives
N-Glycosylation Strategies for Nucleobase Attachment
The crucial step in converting the 1,3-oxathiolane (B1218472) core into a nucleoside analog is the formation of a C-N glycosidic bond between the anomeric carbon (C4) of the oxathiolane ring and a nitrogen atom of a heterocyclic nucleobase. nih.gov This reaction, known as N-glycosylation, is paramount as the stereochemistry of this newly formed bond significantly influences the biological activity of the resulting molecule. nih.gov The primary challenge lies in controlling the stereochemical outcome to selectively produce the desired isomer. nih.gov
A predominant method for achieving N-glycosylation is the coupling of an activated oxathiolane intermediate with a silylated nucleobase, a variant of the silyl-Hilbert-Johnson or Vorbrüggen reaction. In this procedure, the nucleobase (e.g., cytosine, thymine, adenine) is first treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to increase its solubility in organic solvents and enhance the nucleophilicity of the ring nitrogens.
The activated oxathiolane precursor, often a 4-acetyloxy or 4-propionyloxy derivative, is then reacted with the silylated base. nih.gov This coupling typically yields a mixture of anomers (α and β isomers) or diastereomers (cis and trans isomers), which may require subsequent separation. nih.gov For instance, the coupling of an enantiomerically enriched oxathiolane propionate (B1217596) with silylated cytosine can produce a mixture of cis and trans nucleoside intermediates. nih.gov The racemic synthesis of (±)-BCH-189, an early oxathiolane nucleoside, involved coupling an oxathiolane derivative with silylated, N-protected cytosine, which also resulted in a mixture of cis and trans products that required chromatographic separation. nih.gov
The table below summarizes representative coupling reactions between oxathiolane precursors and silylated nucleobases.
Table 1: Examples of Stereoselective Coupling Reactions
| Oxathiolane Precursor | Silylated Nucleobase | Catalyst/Conditions | Product(s) | Outcome |
|---|---|---|---|---|
| Racemic 5-acetoxy-1,3-oxathiolane | Silylated Cytosine | TMSI | (±)-cis and trans-cytidine analogs | Anomeric mixture (1.3:1 cis/trans) nih.gov |
| Enantiopure 5-acetoxy-1,3-oxathiolane | Silylated Cytosine | SnCl₄ | (±)-BCH-189 | Exclusive formation of the β-anomer nih.gov |
Lewis acids are frequently employed as catalysts in N-glycosylation reactions to enhance the reaction rate and, more importantly, to control the stereoselectivity of the glycosidic bond formation. nih.gov Lewis acids activate the oxathiolane precursor by coordinating to the ring oxygen or the leaving group at the anomeric center, facilitating its departure and the subsequent nucleophilic attack by the silylated base. researchgate.net
The choice of Lewis acid can have a profound impact on the stereochemical outcome. For example, the use of trimethylsilyl (B98337) iodide (TMSI) in the coupling of an oxathiolane propionate with silylated cytosine resulted in a modest cis/trans ratio of 1.3:1. nih.gov In contrast, a significant breakthrough in stereocontrol was achieved by using stannic chloride (SnCl₄). The reaction of an anomeric mixture of an oxathiolane intermediate with silylated cytosine in the presence of SnCl₄ led to the exclusive formation of the β-anomer. nih.gov This high stereoselectivity is attributed to the formation of a chelation complex between the Lewis acid and the oxathiolane intermediate, which directs the incoming nucleobase to attack from a specific face of the ring. nih.gov Other Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and zirconium tetrachloride (ZrCl₄), have also been successfully used to mediate stereoselective N-glycosylation. beilstein-journals.org
The table below illustrates the effect of different Lewis acids on the stereoselectivity of the glycosylation reaction.
Table 2: Influence of Lewis Acids on Stereoselectivity
| Lewis Acid | Oxathiolane Substrate | Nucleobase | Diastereomeric Ratio (cis:trans or β:α) | Reference |
|---|---|---|---|---|
| Trimethylsilyl iodide (TMSI) | Enantiopure oxathiolane propionate | Silylated Cytosine | 1.3:1 (cis:trans) | nih.gov |
| Stannic chloride (SnCl₄) | Anomeric mixture of 5-acetoxy-1,3-oxathiolane | Silylated Cytosine | Exclusive β-anomer formation | nih.gov |
| Zirconium tetrachloride (ZrCl₄) | 1,3-oxathiolane-5-yl benzoate | Silylated 5-fluorocytosine | 99:1 (β:α) | beilstein-journals.org |
Synthesis of Phosphorylated Derivatives
For 1,3-oxathiolane nucleoside analogs to exert their antiviral activity, they must be phosphorylated in vivo by host cellular kinases to their corresponding 5'-triphosphate form. nih.gov This active triphosphate derivative then competes with natural deoxynucleotides for incorporation into viral DNA by reverse transcriptase, leading to chain termination. nih.gov However, the initial phosphorylation step can be inefficient and rate-limiting, which has prompted the chemical synthesis of phosphorylated derivatives as potential prodrugs. mdpi.com
Directly synthesizing the 5'-monophosphate or other phosphorylated forms can bypass the reliance on the first intracellular kinase. mdpi.com Chemical phosphorylation can be achieved using various phosphorylating agents. A common strategy involves the synthesis of 5'-H-phosphonate derivatives. mdpi.com More advanced methods utilize oxyonium phosphobetaines as versatile intermediates for the efficient and rapid synthesis of protected nucleoside 5'-phosphates. nih.gov These intermediates can then be converted into various phosphate (B84403) analogs, including diphosphates, triphosphates, and phosphoramidates, the latter being a key feature of several modern prodrug approaches designed to improve cell permeability. mdpi.comnih.gov
Introduction of Diverse Substituents on the Oxathiolane Ring and Nucleobase
To explore structure-activity relationships and develop analogs with improved potency, selectivity, or resistance profiles, researchers have introduced a variety of substituents on both the oxathiolane ring and the attached nucleobase.
Modifications to the oxathiolane ring have included the synthesis of 5-fluoro- and 5-methyl-substituted analogs. nih.govresearchgate.net The introduction of a fluorine atom, for example, can alter the molecule's electronic properties and metabolic stability. The synthesis of 2,5-disubstituted 1,3-oxathiolane intermediates provides a platform for creating a wider range of structurally diverse ring systems. nih.gov
The nucleobase component has also been a major site for modification. A prominent example is the substitution of cytosine with 5-fluorocytosine, which leads to the potent antiviral drug Emtricitabine (B123318) (FTC). nih.gov Beyond simple halogenation, entirely different heterocyclic systems have been coupled to the oxathiolane core. For instance, tetrazole analogues of 1,3-oxathiolane nucleosides have been synthesized, as well as derivatives incorporating the antiviral nucleobase T-705 (Favipiravir). nih.govbeilstein-journals.org
Structure-Reactivity Relationships in Derivative Synthesis
The synthesis of 1,3-oxathiolane nucleoside derivatives is governed by distinct structure-reactivity relationships that dictate the efficiency and stereochemical outcome of the reactions. A key factor is the nature of the precursor's structure, which directly influences the stereochemistry of the final product.
The stereochemistry of the oxathiolane precursor is critical. For example, employing a chiral auxiliary derived from (S)-lactic acid in the synthesis of the oxathiolane ring leads to the formation of the unnatural enantiomer of the drug Lamivudine (B182088), demonstrating a predictable transfer of chirality from the starting material to the product. nih.gov
The reactivity and stereoselectivity of the crucial N-glycosylation step are highly dependent on the structure of the reactants and the catalyst. The choice of Lewis acid catalyst establishes a clear structure-reactivity relationship. As noted previously, the strong chelating ability of SnCl₄ with the oxathiolane ring's oxygen and the leaving group at the anomeric position creates a rigid intermediate structure that sterically directs the silylated nucleobase to attack from the opposite face, resulting in the exclusive formation of the β-anomer. nih.gov This contrasts with less-coordinating Lewis acids like TMSI, which offer poor stereocontrol. nih.gov This illustrates how the structure of the Lewis acid-substrate complex directly controls the reaction's stereochemical pathway.
Mechanistic Biochemical Interactions and Pathways Involving the Oxathiolane Core
Molecular Recognition of Oxathiolane Structures by Enzymes
The ability of enzymes to recognize and bind to oxathiolane-containing molecules is fundamentally linked to the structural similarity of these compounds to endogenous substrates. A prime example is the class of 1,3-oxathiolane (B1218472) nucleoside analogues, which are recognized by various cellular and viral enzymes involved in nucleic acid synthesis.
The key to this molecular recognition lies in the oxathiolane ring acting as a bioisostere of the natural deoxyribose or ribose sugar moiety found in nucleosides. Enzymes such as viral reverse transcriptases and cellular DNA polymerases have active sites that are exquisitely shaped to accommodate the furanose ring of natural nucleosides. The oxathiolane ring, despite the replacement of a methylene (B1212753) group (C3') with a sulfur atom, can adopt a conformation that sufficiently mimics the shape and stereochemistry of the natural sugar. nih.gov
This mimicry allows oxathiolane nucleosides to be accepted into the active sites of these enzymes. For instance, L-nucleosides containing an oxathiolane ring, which have an unnatural stereochemistry compared to the natural D-nucleosides, have been found to be potent antiviral agents. This was a significant discovery, as it was previously believed that only D-nucleoside analogues could effectively inhibit metabolic enzymes. The antiviral activity of L-configured oxathiolane nucleosides like Lamivudine (B182088) (3TC) demonstrated that the spatial arrangement of the oxathiolane ring and the nucleobase is crucial for recognition and subsequent inhibitory activity. nih.gov
The recognition process is a dynamic one, involving a series of non-covalent interactions between the oxathiolane analogue and the amino acid residues within the enzyme's active site. These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions, which collectively stabilize the enzyme-substrate complex. The precise nature and geometry of these interactions determine the binding affinity and the subsequent catalytic fate of the oxathiolane-containing molecule.
Role as Substrate Mimics in Nucleic Acid Metabolism
Once recognized by the appropriate enzymes, oxathiolane nucleoside analogues function as potent substrate mimics, thereby interfering with the normal processes of nucleic acid metabolism. nih.gov These synthetic molecules are designed to closely resemble the natural building blocks of DNA and RNA, the 2'-deoxynucleosides and ribonucleosides, respectively.
The primary mechanism by which these analogues disrupt nucleic acid metabolism is through their participation in the phosphorylation cascade that activates natural nucleosides. Cellular kinases recognize the oxathiolane nucleosides and sequentially phosphorylate them to their 5'-monophosphate, 5'-diphosphate, and ultimately their active 5'-triphosphate forms. nih.gov
This activated triphosphate analogue then directly competes with the corresponding natural deoxynucleoside triphosphate (dNTP) for binding to the active site of DNA polymerases or viral reverse transcriptases. nih.gov The effectiveness of these molecules as therapeutics depends heavily on their ability to act as competitive inhibitors in this crucial step of DNA synthesis.
The consequence of this incorporation is the termination of DNA chain elongation. This is because oxathiolane nucleoside analogues typically lack the 3'-hydroxyl group that is essential for the formation of the next phosphodiester bond in the DNA backbone. nih.gov By acting as a "dead end" for DNA synthesis, these substrate mimics effectively halt the replication of the viral genome.
Interaction with Viral Enzymes and Replication Machinery (Mechanism-Focused)
The therapeutic success of many oxathiolane-containing compounds, particularly in antiviral therapy, is due to their specific and potent interactions with viral enzymes. The mechanism of action of nucleoside reverse transcriptase inhibitors (NRTIs) containing an oxathiolane core, such as Lamivudine (3TC) and Emtricitabine (B123318) (FTC), provides a clear example of this targeted interaction.
The antiviral cascade begins with the intracellular phosphorylation of the oxathiolane nucleoside to its active 5'-triphosphate form by host cell kinases. This triphosphate metabolite is the key player in the interaction with the viral replication machinery. nih.gov
The primary target of these activated analogues is the viral reverse transcriptase (RT), an enzyme essential for retroviruses like HIV to convert their RNA genome into DNA. The triphosphate of the oxathiolane nucleoside acts as a competitive inhibitor of the natural dNTPs for the active site of RT. nih.gov The affinity of the triphosphate analogue for the viral RT compared to cellular DNA polymerases is a critical determinant of its therapeutic index. For instance, 3TC is a more potent inhibitor of HIV-1 RT than of human DNA polymerases, which contributes to its relatively low toxicity. nih.gov
Upon binding to the RT-DNA complex, the oxathiolane nucleoside triphosphate is incorporated into the nascent viral DNA strand. The key mechanistic feature that leads to the termination of DNA synthesis is the absence of a 3'-hydroxyl group on the oxathiolane ring. nih.gov The formation of a phosphodiester bond to elongate the DNA chain requires this 3'-OH group to act as a nucleophile, attacking the alpha-phosphate of the incoming dNTP. Without this hydroxyl group, the addition of the next nucleotide is impossible, leading to immediate chain termination. nih.gov This premature termination of the viral DNA effectively prevents the completion of the reverse transcription process and, consequently, inhibits viral replication.
Theoretical Models of Ligand-Receptor Binding
Understanding the intricate interactions between oxathiolane-containing ligands and their enzyme targets at a molecular level is crucial for the rational design of new and more effective therapeutic agents. Theoretical models and computational chemistry techniques provide powerful tools to investigate these ligand-receptor binding events.
Molecular Docking is a widely used computational method to predict the preferred binding orientation of a ligand to a receptor. For oxathiolane-containing compounds, docking studies can be employed to simulate their interaction with the active site of enzymes like HIV reverse transcriptase. These simulations can help identify key amino acid residues involved in binding and can provide insights into the binding affinity of different analogues. nih.govpensoft.net The results of docking studies are often expressed as a docking score, which is an estimation of the binding free energy.
Molecular Dynamics (MD) Simulations offer a more dynamic picture of the ligand-receptor interaction. MD simulations can model the movement of atoms in the complex over time, providing valuable information about the stability of the binding pose predicted by docking, the conformational changes in both the ligand and the receptor upon binding, and the role of solvent molecules in the interaction. mdpi.commdpi.combiorxiv.org For oxathiolane nucleosides, MD simulations can help to understand how the flexibility of the oxathiolane ring influences its fit within the enzyme's active site and the stability of the enzyme-inhibitor complex.
Quantum Mechanical (QM) Methods can be used to study the electronic details of the ligand-receptor interaction with high accuracy. QM calculations can provide insights into the nature of the chemical bonds, charge distributions, and the energetics of the reaction mechanism. researchgate.netdiva-portal.orgnih.gov For instance, QM methods can be used to model the phosphorylation of oxathiolane nucleosides or the mechanism of DNA chain termination by these analogues at an electronic level. Due to their computational cost, QM methods are often used in combination with molecular mechanics (MM) in hybrid QM/MM approaches to study a small, critical region of the enzyme active site in detail while treating the rest of the system with a more computationally efficient method.
These theoretical models are invaluable for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications to the oxathiolane core or the nucleobase lead to enhanced or diminished biological activity. By providing a detailed atomistic view of the ligand-receptor binding, these computational approaches guide the design and optimization of novel oxathiolane-based inhibitors.
| Theoretical Method | Principle | Application to Oxathiolane Compounds | Key Insights Provided |
|---|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a receptor's active site. | Predicting the binding mode of oxathiolane nucleoside analogues to viral enzymes like reverse transcriptase. nih.govpensoft.net | Binding pose, key interacting residues, and estimated binding affinity (docking score). |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, including conformational changes and stability. | Assessing the stability of the oxathiolane-enzyme complex and observing dynamic conformational changes. mdpi.commdpi.combiorxiv.org | Stability of binding, flexibility of ligand and receptor, role of water molecules, and free energy of binding. |
| Quantum Mechanics (QM) Methods | Calculates the electronic structure and energetics of molecules to study reaction mechanisms at a sub-atomic level. | Investigating the mechanism of phosphorylation and DNA chain termination by oxathiolane analogues. researchgate.netdiva-portal.orgnih.gov | Reaction pathways, transition state energies, charge distribution, and bond formation/breaking events. |
Biocatalytic Transformations of Oxathiolane Compounds
Biocatalysis, the use of natural catalysts such as enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional synthetic methods. In the context of oxathiolane compounds, biocatalytic transformations are particularly valuable for the synthesis of chiral intermediates and the modification of existing structures.
Enzymes, especially lipases, have been extensively used for the kinetic resolution of racemic oxathiolane derivatives. nih.gov Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This allows for the separation of the two enantiomers, which is often crucial for the pharmacological activity of the final drug substance. For example, the enzymatic resolution of an α-acetoxy sulfide (B99878) intermediate using a lipase (B570770) from Pseudomonas fluorescens has been reported as a key step in the synthesis of a chiral 1,3-oxathiolane derivative. nih.gov Similarly, Mucor miehei lipase has been employed for the resolution of an oxathiolane propionate (B1217596) derivative. nih.gov
Whole-cell biotransformations have also been applied to the synthesis of chiral building blocks for oxathiolane-containing drugs. Microorganisms can contain a wide array of enzymes that can perform various chemical reactions with high stereoselectivity. The use of whole cells can be advantageous as it avoids the need for enzyme purification and can facilitate cofactor regeneration.
Furthermore, biocatalysis can be used for the modification of the oxathiolane ring or its substituents. This can involve the introduction of new functional groups, such as hydroxyl groups, through the action of oxygenases, or the modification of existing side chains through hydrolysis or esterification reactions catalyzed by hydrolases. researchgate.net These enzymatic modifications can be used to generate a library of oxathiolane derivatives for structure-activity relationship studies or to produce novel compounds with improved pharmacological properties.
The high selectivity of enzymes often allows for transformations to be carried out on complex molecules without the need for protecting groups, which can simplify synthetic routes and reduce waste. The mild reaction conditions (neutral pH, ambient temperature and pressure) associated with biocatalysis also contribute to its sustainability.
| Enzyme/Biocatalyst | Type of Transformation | Substrate | Product | Significance |
|---|---|---|---|---|
| Pseudomonas fluorescens lipase | Kinetic Resolution (Hydrolysis) | Racemic α-acetoxy sulfide | Enantiopure α-hydroxy sulfide and remaining enantiopure α-acetoxy sulfide | Provides access to chiral precursors for oxathiolane synthesis. nih.gov |
| Mucor miehei lipase | Kinetic Resolution (Hydrolysis) | Racemic oxathiolane propionate derivative | Enantiopure oxathiolane alcohol and remaining enantiopure oxathiolane propionate | Enables the separation of enantiomers of an oxathiolane intermediate. nih.gov |
| Trichosporon laibachii lipase | Enzymatic Synthesis | Not specified | Enantiopure 1,3-Oxathiolanes | Used in the enantioselective synthesis of oxathiolane compounds. researchgate.net |
| Candida antarctica lipase B (CAL-B) | Enzymatic Synthesis | Not specified | Enantiopure oxathiolane precursor | Used in combination with other catalysts for the asymmetric synthesis of lamivudine precursors. nih.gov |
Stability and Degradation Pathways of 5 Oxo 1,3 Oxathiolane 4 Carboxylic Acid
Hydrolytic Stability of the Lactone and Ester Linkages
The 5-oxo group within the 1,3-oxathiolane (B1218472) ring forms a thiolactone, which is a cyclic thioester. Thioesters are known to be more susceptible to hydrolysis than their oxygen-containing ester counterparts. This increased reactivity is attributed to the weaker C-S bond compared to the C-O bond and the better leaving group ability of the thiol. nih.gov
Hydrolysis of the thiolactone ring in 5-Oxo-1,3-oxathiolane-4-carboxylic acid would lead to ring-opening, forming a linear mercaptocarboxylic acid derivative. This reaction is expected to be catalyzed by both acid and base. Studies on related oxathiolane intermediates in pharmaceutical synthesis have noted that alkaline pH can lead to rapid decomposition, supporting the likelihood of base-catalyzed hydrolysis. researchgate.netnih.gov
RC(O)SR' + H₂O → RCO₂H + RSH wikipedia.org
Table 1: General Factors Influencing Hydrolytic Stability of Thioesters
| Factor | Effect on Stability | Rationale |
| pH | Decreased stability at acidic or alkaline pH | Acid or base catalysis of the hydrolysis reaction. |
| Temperature | Decreased stability with increasing temperature | Provides activation energy for the hydrolysis reaction. |
| Nucleophiles | Decreased stability in the presence of nucleophiles | Nucleophiles can directly attack the electrophilic carbonyl carbon of the thiolactone. nih.gov |
Photochemical and Thermal Decomposition Studies
The photochemical behavior of oxathiolane derivatives can involve ring cleavage or rearrangement. Studies on certain complex oxathiolane derivatives have shown that irradiation can lead to the formation of chelate complexes through the dissociation of other ligands and the formation of a metal-sulfur bond. researchgate.netresearcher.life While this applies to organometallic complexes, it indicates the potential for the sulfur atom to participate in photochemical reactions. For a simpler molecule like this compound, UV irradiation could potentially induce homolytic cleavage of the C-S bond, leading to radical intermediates and subsequent decomposition products.
Thermal decomposition of thioesters and carboxylic acids typically involves homolytic bond fission at elevated temperatures. Pyrolysis of various thioesters has been shown to produce a complex mixture of products resulting from the cleavage of C-S bonds, including thiols, acids, and hydrocarbons. cdnsciencepub.com The carboxylic acid group can also undergo decarboxylation (loss of CO₂) upon heating. Therefore, the thermal decomposition of this compound would likely yield a variety of smaller molecules through multiple fragmentation pathways.
Oxidative Degradation Pathways
The sulfur atom in the oxathiolane ring is susceptible to oxidation. libretexts.org Oxidation of sulfides (thioethers) typically proceeds first to a sulfoxide (B87167) and then to a sulfone. libretexts.org These reactions can be initiated by common oxidants, including peroxides.
In the context of this compound, the sulfur atom is in a thioether-like linkage within the ring. Oxidation would increase the oxidation state of the sulfur, forming this compound 1-oxide (a sulfoxide) and subsequently this compound 1,1-dioxide (a sulfone). This oxidation would significantly alter the electronic properties and potentially the stability of the ring. Studies on related sulfur-containing heterocycles have demonstrated that enzymatic oxidation, such as by cytochrome P450 enzymes, preferentially occurs at the sulfur atom (sulfoxidation). nih.gov
Table 2: Potential Products of Oxidative Degradation
| Reactant | Oxidized Product | Sulfur Oxidation State |
| This compound | This compound 1-oxide | +0 |
| This compound 1-oxide | This compound 1,1-dioxide | +2 |
Environmental Fate and Persistence of the Oxathiolane Scaffold
The environmental fate of compounds containing the oxathiolane scaffold is influenced by their water solubility and susceptibility to biodegradation. The presence of heteroatoms (oxygen and sulfur) and a carboxylic acid group in this compound is expected to confer a degree of water solubility.
Biodegradation is a primary mechanism for the removal of organic pollutants from the environment. nih.gov Microorganisms possess a vast array of enzymes, such as hydrolases and oxygenases, that can break down complex chemical structures. frontiersin.org The thiolactone bond in the molecule would be a likely target for microbial hydrolases. Furthermore, the carbon skeleton could be metabolized by bacteria through pathways that cleave aromatic and heterocyclic rings. nih.gov
However, xenobiotic compounds (those not naturally occurring) can be recalcitrant to biodegradation. semanticscholar.org The persistence of the oxathiolane scaffold would depend on the ability of microbial communities to recognize it as a substrate. Specialized databases and pathway prediction tools can be used to estimate the biodegradability of such compounds. frontiersin.org The initial steps in biodegradation often involve metabolic activation, for example, through thioesterification, which prepares the molecule for ring cleavage. mdpi.com
Strategies for Enhancing Compound Stability
Given the primary degradation pathway is likely hydrolysis of the thiolactone, strategies to enhance the stability of this compound would focus on mitigating this reaction.
pH Control: Maintaining the compound in a neutral pH environment, avoiding strongly acidic or alkaline conditions, would minimize catalyzed hydrolysis.
Steric Hindrance: Introducing bulky substituent groups near the carbonyl carbon of the thiolactone could sterically hinder the approach of a nucleophile (like water), thereby slowing the rate of hydrolysis.
Electronic Effects: Modification of the substituents on the ring could alter the electrophilicity of the carbonyl carbon. Electron-donating groups could potentially reduce its reactivity towards nucleophiles, thus enhancing stability.
Control of Oxidizing Agents: To prevent oxidative degradation, the compound should be protected from strong oxidizing agents and peroxide impurities. The addition of antioxidants could be a viable strategy in formulations.
Storage Conditions: Storing the compound at low temperatures and protected from light would reduce the rates of thermal and photochemical decomposition, respectively.
By understanding these degradation pathways, appropriate measures can be taken during synthesis, storage, and application to ensure the stability and efficacy of this compound.
Process Development and Optimization for Research Scale Synthesis
Batch Process Optimization
The foundational method for synthesizing 5-Oxo-1,3-oxathiolane-4-carboxylic acid often involves the cyclocondensation of mercaptoacetic acid with glyoxylic acid. Optimization of this batch process is paramount for maximizing yield and minimizing reaction time. Key parameters that are typically investigated include reaction temperature, concentration of reactants, catalyst selection and loading, and reaction time.
A common synthetic approach involves the reaction of 1,4-dithiane-2,5-diol (B140307) with glyoxylic acid hydrate (B1144303) at reflux temperatures in a suitable solvent, such as tert-butyl methyl ether. This reaction leads to the formation of a hydroxyoxathiolane intermediate, which can then be further processed. nih.gov Another strategy employs the coupling of a thiolactic acid with 2-benzoyloxyacetaldehyde, catalyzed by a Lewis acid like boron trifluoride etherate, resulting in a diastereomeric mixture of oxathiolane acids. nih.gov
Optimization studies would systematically vary these parameters to identify the ideal conditions. For instance, a Design of Experiments (DoE) approach can be employed to efficiently screen the effects and interactions of multiple variables.
Table 1: Illustrative Parameters for Batch Process Optimization
| Parameter | Range Investigated | Optimal Condition (Hypothetical) | Effect on Yield/Purity |
| Temperature (°C) | 50 - 100 | 80 | Increased temperature can enhance reaction rate but may also lead to side product formation. |
| Reactant Molar Ratio (Mercaptoacetic acid:Glyoxylic acid) | 1:1 - 1:1.5 | 1:1.2 | An excess of glyoxylic acid may drive the reaction to completion but can complicate purification. |
| Catalyst Loading (mol%) | 1 - 10 | 5 | Higher catalyst loading can reduce reaction time but increases cost and potential for metal contamination. |
| Reaction Time (hours) | 2 - 24 | 8 | Prolonged reaction times may not significantly increase yield and can lead to product degradation. |
Continuous Flow Chemistry Approaches
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. For the synthesis of this compound, a flow process could be designed based on the established batch reaction.
A hypothetical flow setup could involve pumping streams of mercaptoacetic acid and glyoxylic acid, along with a catalyst solution, into a heated microreactor or packed-bed reactor. The reaction mixture would then flow through the reactor for a specific residence time, allowing for the formation of the product. Downstream processing, such as extraction and purification, could also be integrated into the continuous flow system.
The use of a tube-in-tube gas-permeable membrane reactor could be explored for reactions involving gaseous reagents or byproducts, offering efficient gas-liquid contact. durham.ac.uk The precise control over reaction parameters in a flow system allows for rapid optimization and can lead to higher yields and purities compared to batch methods. nih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis (Hypothetical)
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours | Minutes |
| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |
| Safety | Potential for thermal runaway with large volumes | Inherently safer due to small reaction volumes |
| Scalability | Difficult, often requires re-optimization | Straightforward by extending operation time or using parallel reactors |
| Process Control | Manual or semi-automated | Fully automated with in-line analytics |
Impurity Profiling and Control Strategies
Understanding and controlling impurities is crucial for ensuring the quality and purity of the final product. In the synthesis of this compound, potential impurities can arise from starting materials, side reactions, or degradation of the product.
Potential Impurities:
Unreacted Starting Materials: Mercaptoacetic acid and glyoxylic acid.
Side Products: Formation of dimers or polymers of the starting materials or intermediates. Over-oxidation products could also be a concern. jocpr.com
Diastereomers: If chiral starting materials are used or a chiral center is formed, diastereomeric impurities may be present. nih.gov
Solvent and Catalyst Residues: Residual solvents and catalyst from the reaction and purification steps.
Control Strategies:
Starting Material Purity: Use of high-purity starting materials is the first line of defense against impurities.
Process Parameter Control: Strict control of reaction temperature, stoichiometry, and reaction time can minimize the formation of side products.
In-process Monitoring: Utilizing analytical techniques like HPLC or NMR during the reaction can help track the formation of impurities and allow for timely intervention. nih.govacs.org
Purification Techniques: Crystallization, chromatography, or extraction can be employed to remove impurities from the final product. The choice of purification method will depend on the nature of the impurities.
Solvent Selection and Green Process Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Solvent selection is a critical aspect of this, as solvents often constitute the largest mass component in a reaction. acs.org
For the synthesis of this compound, the selection of a solvent should be based on factors such as its environmental, health, and safety (EHS) profile, as well as its performance in the reaction. Greener alternatives to hazardous solvents should be considered.
Table 3: Green Solvent Selection Guide (Adapted for this Synthesis)
| Solvent Class | Examples | Greenness Consideration |
| Recommended | Water, Ethanol, Isopropyl Acetate (B1210297), 2-Methyltetrahydrofuran (2-MeTHF) | Benign EHS profile, renewable sources (for some), lower toxicity. |
| Usable | Toluene (B28343), Acetonitrile, Heptane | Moderate EHS concerns, should be used with appropriate controls and recycled. |
| Undesirable | Dichloromethane, Chloroform, Benzene, Diethyl Ether | High toxicity, carcinogenicity, or environmental persistence. |
Beyond solvent selection, other green chemistry principles can be applied:
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Waste Reduction: Minimizing waste generation through process optimization and recycling of solvents and catalysts.
Deep eutectic solvents (DES) represent a novel class of green solvents that are biodegradable, non-toxic, and inexpensive, and could be explored for this synthesis.
Analytical Method Development for In-Process Control and Product Purity
Robust analytical methods are essential for monitoring the progress of the reaction (in-process control) and for determining the purity of the final product.
In-Process Control (IPC):
Thin Layer Chromatography (TLC): A simple and rapid technique for qualitatively monitoring the consumption of starting materials and the formation of the product.
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the concentration of reactants, products, and major impurities over time. A reversed-phase HPLC method with UV detection would likely be suitable for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information and quantitative data on the reaction mixture composition. nih.govacs.org
Final Product Purity Analysis:
High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final compound and quantifying any impurities. Method validation according to ICH guidelines would be necessary for applications requiring high purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Melting Point Analysis: As an indicator of purity.
The development of a stability-indicating HPLC method is also important to assess the degradation of the compound under various stress conditions.
Future Research Directions and Emerging Applications of 5 Oxo 1,3 Oxathiolane 4 Carboxylic Acid
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and stereoselective synthetic routes to 5-Oxo-1,3-oxathiolane-4-carboxylic acid and its derivatives is crucial for unlocking their potential. Current research directions focus on the exploration of novel catalytic systems that can provide high yields and enantiomeric purity, which is particularly important for biological applications.
Future synthetic strategies are anticipated to move beyond traditional multi-step procedures towards more streamlined and atom-economical approaches. One promising area is the use of organocatalysis, which can offer mild reaction conditions and high stereocontrol. Additionally, the development of transition-metal-catalyzed cycloaddition reactions could provide direct access to the oxathiolane ring system from readily available starting materials.
Enzymatic and chemoenzymatic methods are also gaining traction for the synthesis of chiral 1,3-oxathiolane (B1218472) derivatives. nih.gov Lipases, for instance, have been successfully employed in the kinetic resolution of related oxathiolane intermediates, offering a green and efficient alternative to conventional chiral separation techniques. nih.gov The exploration of novel enzymes and the optimization of reaction conditions will be key to advancing this approach for the synthesis of this compound.
| Catalyst Type | Potential Advantages | Representative Catalyst Classes |
| Organocatalysts | Mild reaction conditions, high stereoselectivity, metal-free | Proline derivatives, chiral phosphoric acids, thioureas |
| Transition Metal Catalysts | High efficiency, novel bond formations, access to diverse derivatives | Rhodium, Palladium, Copper complexes |
| Biocatalysts (Enzymes) | High enantioselectivity, green and sustainable, mild conditions | Lipases, Esterases, Oxidoreductases |
Design of Advanced Derivatives with Tuned Reactivity
The inherent reactivity of the this compound scaffold, particularly the lactone and carboxylic acid functionalities, allows for the design of advanced derivatives with tailored properties. Future research will likely focus on modifying these functional groups to fine-tune the compound's reactivity, stability, and biological activity.
The carboxylic acid group serves as a convenient handle for the synthesis of a wide range of derivatives, including esters, amides, and peptides. These modifications can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. For instance, esterification can be used to create prodrugs that enhance bioavailability, while amide formation can be employed to link the scaffold to targeting moieties for site-specific drug delivery.
The lactone ring is susceptible to nucleophilic attack, and its reactivity can be modulated by introducing substituents on the oxathiolane ring. Electron-withdrawing groups are expected to increase the electrophilicity of the carbonyl carbon, making the lactone more prone to ring-opening reactions. Conversely, electron-donating groups would decrease its reactivity. This tunable reactivity is a key feature that can be exploited in the design of "smart" molecules that are activated under specific physiological conditions.
| Derivative Class | Potential Application | Tuning Strategy |
| Esters | Prodrugs, improved lipophilicity | Esterification with various alcohols |
| Amides | Bio-conjugation, targeted delivery | Amide bond formation with amines, peptides |
| Ring-Substituted Analogs | Controlled release, stimuli-responsive materials | Introduction of electron-withdrawing/donating groups |
Application in Materials Science and Polymer Chemistry
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers with unique properties. The carboxylic acid and the lactone ring can both participate in polymerization reactions, offering multiple pathways to create diverse polymer architectures.
One of the most promising avenues is the ring-opening polymerization (ROP) of the lactone moiety. ROP is a powerful technique for producing biodegradable polyesters with well-defined structures and molecular weights. The presence of the sulfur atom in the polymer backbone, resulting from the ROP of this compound, could impart unique properties to the resulting material, such as altered thermal stability, refractive index, and biocompatibility. A study on a related compound, 5,5-diethyl-1,3,2-dioxathiolan-4-one-2-oxide, has demonstrated the feasibility of ring-opening polymerization to form polyesters. researchgate.net
Furthermore, the carboxylic acid group can be utilized for polycondensation reactions, leading to the formation of polyesters or polyamides. The combination of ROP and polycondensation could open the door to the synthesis of complex polymer architectures, such as block copolymers and graft copolymers, with tailored properties for specific applications in drug delivery, tissue engineering, and sustainable plastics.
Development of Chemical Probes and Biological Tools
The 1,3-oxathiolane scaffold is a key component of several clinically important antiviral drugs, such as Lamivudine (B182088) and Emtricitabine (B123318). nih.govacs.org This established biological relevance makes this compound an attractive starting point for the development of novel chemical probes and biological tools to investigate various cellular processes.
By attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to the carboxylic acid handle, it is possible to create probes for visualizing and tracking the distribution and interactions of these molecules within cells. mskcc.org These tools could be invaluable for studying the mechanisms of action of existing drugs and for identifying new biological targets.
Moreover, derivatives of this compound could be designed as activity-based probes to selectively label and identify specific enzymes or receptors. The tunable reactivity of the lactone ring could be exploited to design probes that form covalent bonds with their targets upon activation by a specific biological trigger.
Integration with Advanced Manufacturing Technologies
The translation of promising research findings into practical applications often requires the development of scalable and efficient manufacturing processes. The integration of advanced manufacturing technologies, such as continuous flow synthesis and high-throughput screening, will be instrumental in accelerating the development and optimization of this compound and its derivatives.
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and higher yields. durham.ac.uk The synthesis of related oxathiolane intermediates has been explored in the context of flow chemistry, suggesting that this technology could be readily applied to the production of this compound. acs.org This would enable the on-demand synthesis of the compound and its derivatives in a more sustainable and cost-effective manner.
High-throughput screening platforms can be employed to rapidly evaluate the biological activity of large libraries of this compound derivatives. semanticscholar.orgrsc.org By combining automated synthesis with high-content imaging and other advanced analytical techniques, it will be possible to quickly identify lead compounds with desired therapeutic properties and to elucidate structure-activity relationships, thereby accelerating the drug discovery and development process.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Oxo-1,3-oxathiolane-4-carboxylic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, using inert gas environments and anhydrous solvents can minimize hydrolysis of the oxathiolane ring . Characterization via -NMR and -NMR can confirm structural integrity, while HPLC or GC-MS can assess purity. Comparative studies under varying pH (3–9) and temperatures (0–40°C) are recommended to identify optimal conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms the oxathiolane ring conformation (e.g., as demonstrated for structurally similar oxazolidine derivatives in ) .
- FT-IR : Identifies carbonyl (C=O) and carboxylic acid (COOH) functional groups (stretching frequencies: ~1700–1750 cm) .
- Mass spectrometry : High-resolution ESI-MS can validate molecular weight and fragmentation patterns .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation pathways. Monitor via TLC or HPLC for byproduct formation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data under varying pH conditions?
- Methodological Answer : Contradictions may arise from pH-dependent ring-opening reactions. Systematic kinetic studies using UV-Vis spectroscopy or -NMR can track reaction progress. For example, at pH < 4, the oxathiolane ring may hydrolyze to form thiol intermediates, while at pH > 7, decarboxylation could dominate. Computational modeling (DFT) can predict transition states and validate experimental observations .
Q. How does computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can assess binding affinity to enzymes like cysteine proteases, leveraging the compound’s thioester-like reactivity. Focus on key interactions:
- Hydrogen bonding between the carboxylic acid group and active-site residues.
- Steric effects of the oxathiolane ring on binding pocket accessibility.
Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Q. What are the mechanistic implications of its oxidative cleavage in catalytic systems?
- Methodological Answer : Oxidative cleavage pathways (e.g., using O, KMnO, or mechanocatalytic methods) can yield aldehydes or ketones. Monitor reactions via GC-MS to identify intermediates. For example, suggests that α,β-unsaturated derivatives of oxocarboxylic acids undergo cleavage at the double bond; analogous studies can be designed for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
